6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its triazine core, which is substituted with hydrazine, nitrophenyl, and diphenyl groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of 4-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with diphenylamine and triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.
Substitution: The hydrazine and triazine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted triazines, hydrazones, and amino derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, dyes, and catalysts
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of key biochemical processes, such as DNA replication and protein synthesis, which are critical for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- N-{(2E)-2-[(4-NITROPHENYL)HYDRAZONO]PROPYL}ACETAMIDE
- 1,3,4-THIADIAZOLE DERIVATIVES
Uniqueness
Compared to similar compounds, 6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazine core and hydrazine linkage provide a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C22H18N8O2 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-N-[(E)-(4-nitrophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H18N8O2/c31-30(32)19-13-11-16(12-14-19)15-23-29-22-27-20(24-17-7-3-1-4-8-17)26-21(28-22)25-18-9-5-2-6-10-18/h1-15H,(H3,24,25,26,27,28,29)/b23-15+ |
InChI Key |
HLFSFKDCLFFWDN-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Origin of Product |
United States |
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